2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one
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Overview
Description
2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[94003,8]pentadecan-10-one is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one involves multiple steps, starting with the preparation of key intermediates. One common approach is the formation of the piperidinyl-pyrazole moiety, which can be achieved through cyclization reactions involving appropriate precursors . The tetrazatricyclo structure is then constructed through a series of condensation and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidinyl-pyrazoles.
Tetrazatricyclo Compounds: Other tetrazatricyclo structures with different substituents.
Uniqueness
2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C21H36N8O |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2,9-dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one |
InChI |
InChI=1S/C21H36N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h11,13,15-19,21-23,25-26H,3-10,12H2,1-2H3 |
InChI Key |
UFPWHKGFKLDTQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCCC2C(=O)N(C3C1NC(NC3)NC4=CN(N=C4)C5CCNCC5)C |
Origin of Product |
United States |
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